molecular formula C15H16ClN3O3S B14993872 5-chloro-N-(4-methylphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(4-methylphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B14993872
M. Wt: 353.8 g/mol
InChI Key: DWUCUUJXSIGHID-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-METHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-METHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Chlorination and carboxylation: These steps can be carried out using chlorinating agents and carboxylating reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the sulfonyl moiety.

    Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the chloro position.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(4-METHYLPHENYL)-2-(METHYLTHIO)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(4-METHYLPHENYL)-2-(ETHOXY)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 5-CHLORO-N-(4-METHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE may exhibit unique properties due to the presence of the sulfonyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-N-(4-methylphenyl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3O3S/c1-3-8-23(21,22)15-17-9-12(16)13(19-15)14(20)18-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,18,20)

InChI Key

DWUCUUJXSIGHID-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C)Cl

Origin of Product

United States

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